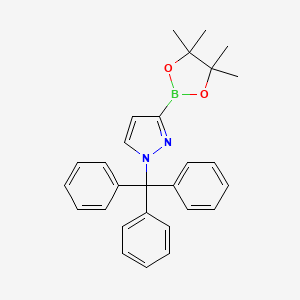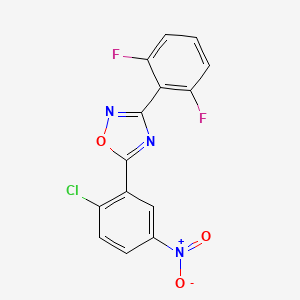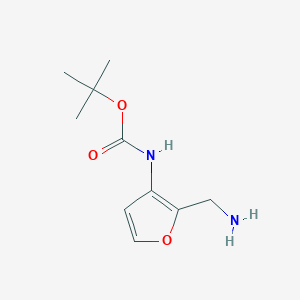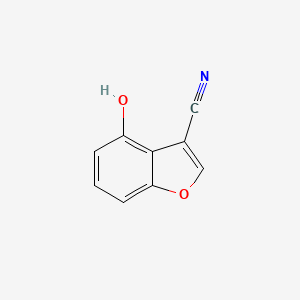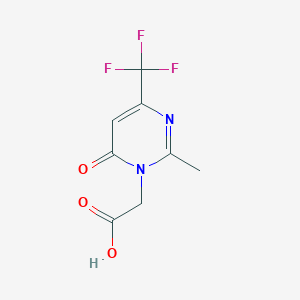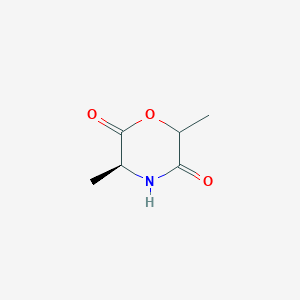
(3S)-3,6-Dimethylmorpholine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3,6-Dimethylmorpholine-2,5-dione is an organic compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring with two methyl groups attached at the 3rd and 6th positions and two keto groups at the 2nd and 5th positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,6-Dimethylmorpholine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethyl-2,5-dihydroxyhexanoic acid with a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(3S)-3,6-Dimethylmorpholine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols.
Substitution: The methyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce diols. Substitution reactions can result in various substituted morpholine derivatives.
科学研究应用
(3S)-3,6-Dimethylmorpholine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (3S)-3,6-Dimethylmorpholine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
3,6-Dimethylmorpholine: Lacks the keto groups present in (3S)-3,6-Dimethylmorpholine-2,5-dione.
2,5-Dimethylmorpholine: Has methyl groups at different positions compared to this compound.
3,6-Dimethyl-2,5-dihydroxymorpholine: Contains hydroxyl groups instead of keto groups.
Uniqueness
This compound is unique due to the presence of both methyl and keto groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C6H9NO3 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC 名称 |
(3S)-3,6-dimethylmorpholine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-3-6(9)10-4(2)5(8)7-3/h3-4H,1-2H3,(H,7,8)/t3-,4?/m0/s1 |
InChI 键 |
VVCGOQDXURYHJV-WUCPZUCCSA-N |
手性 SMILES |
C[C@H]1C(=O)OC(C(=O)N1)C |
规范 SMILES |
CC1C(=O)OC(C(=O)N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole](/img/structure/B11777301.png)

![Ethyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11777325.png)
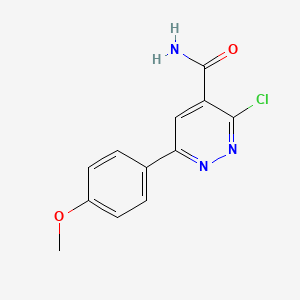
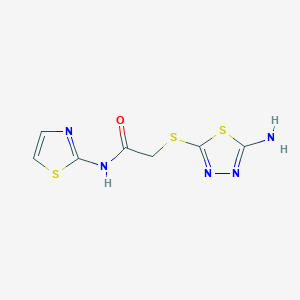
![2,5-Diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B11777350.png)
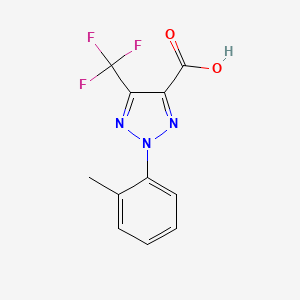
![5-chloro-6-(methylthio)-1H-benzo[d]imidazole](/img/structure/B11777360.png)
![Thieno[3,4-b]thiophen-2-yl acetate](/img/structure/B11777372.png)
